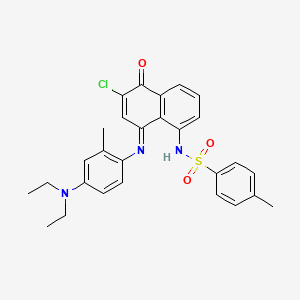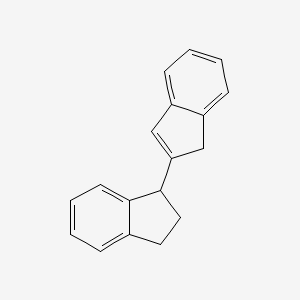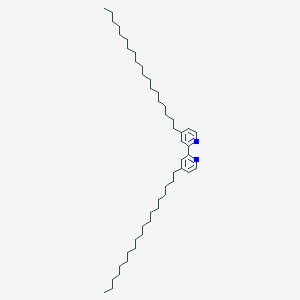
4,4'-Dinonadecyl-2,2'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Dinonadecyl-2,2’-bipyridine is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond. This particular compound is distinguished by the presence of long nonadecyl chains attached to the 4 and 4’ positions of the bipyridine core. The molecular formula for 4,4’-Dinonadecyl-2,2’-bipyridine is C48H82N2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Dinonadecyl-2,2’-bipyridine typically involves the coupling of 4,4’-dibromo-2,2’-bipyridine with nonadecyl Grignard reagents. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to reflux conditions.
Catalyst: Palladium-based catalysts are commonly used.
Reaction Time: Several hours to ensure complete coupling.
Industrial Production Methods
Industrial production of 4,4’-Dinonadecyl-2,2’-bipyridine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors to handle the increased volume.
Continuous Flow Systems: To maintain consistent reaction conditions and improve yield.
Purification: Techniques like recrystallization and chromatography are employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Dinonadecyl-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield bipyridine derivatives with altered electronic properties.
Substitution: Halogenation and alkylation reactions are common, where the nonadecyl chains can be modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like alkyl halides.
Major Products
Oxidation Products: N-oxides of 4,4’-Dinonadecyl-2,2’-bipyridine.
Reduction Products: Reduced bipyridine derivatives.
Substitution Products: Halogenated or alkylated bipyridine compounds.
Aplicaciones Científicas De Investigación
4,4’-Dinonadecyl-2,2’-bipyridine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 4,4’-Dinonadecyl-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways. The long nonadecyl chains enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Dinonyl-2,2’-bipyridine
- 4,4’-Dihexadecyl-2,2’-bipyridine
- 4,4’-Dioctadecyl-2,2’-bipyridine
Uniqueness
4,4’-Dinonadecyl-2,2’-bipyridine is unique due to its long nonadecyl chains, which impart distinct physical and chemical properties. These long chains enhance the compound’s solubility in nonpolar solvents and its ability to form stable complexes with metal ions. Compared to shorter-chain bipyridines, 4,4’-Dinonadecyl-2,2’-bipyridine exhibits improved performance in applications requiring high lipophilicity and stability.
Propiedades
Número CAS |
70268-37-0 |
|---|---|
Fórmula molecular |
C48H84N2 |
Peso molecular |
689.2 g/mol |
Nombre IUPAC |
4-nonadecyl-2-(4-nonadecylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C48H84N2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-45-39-41-49-47(43-45)48-44-46(40-42-50-48)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-44H,3-38H2,1-2H3 |
Clave InChI |
FPDATYCHYWXWJW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5,7-diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14473337.png)
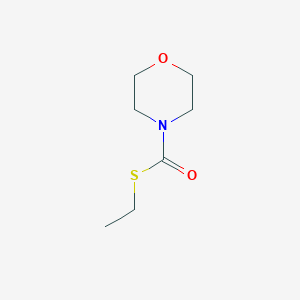

![1-[2-[2-(1-Benzothiophen-2-yl)ethylsulfanyl]ethyl]pyrrolidine;hydrochloride](/img/structure/B14473347.png)
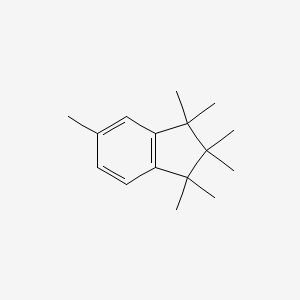
![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)
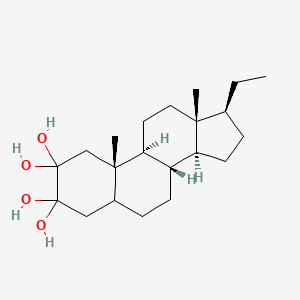
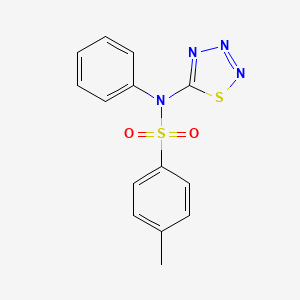
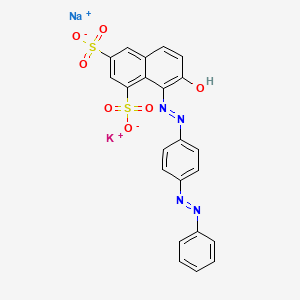

![2-[Acetyl-[(4-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B14473401.png)
